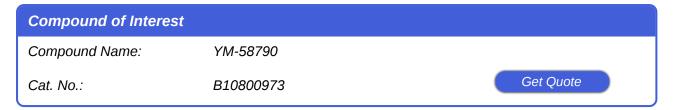


Application Notes and Protocols: YM-58790 in Disease Model Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58790, also known as BTP-2, is a potent and selective inhibitor of store-operated calcium entry (SOCE), a critical signaling pathway in various cell types. SOCE is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecules (STIMs). Activated STIMs then translocate to the plasma membrane to gate Orai channels, leading to a sustained influx of extracellular Ca²⁺. This rise in intracellular Ca²⁺ concentration is a key trigger for a multitude of cellular responses, including gene expression, proliferation, and cytokine production.

Dysregulation of SOCE has been implicated in the pathophysiology of numerous diseases, particularly autoimmune disorders and certain cancers. **YM-58790**, by specifically targeting this pathway, has emerged as a valuable pharmacological tool for investigating the role of SOCE in disease models and as a potential therapeutic agent. These application notes provide an overview of the use of **YM-58790** in disease model research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

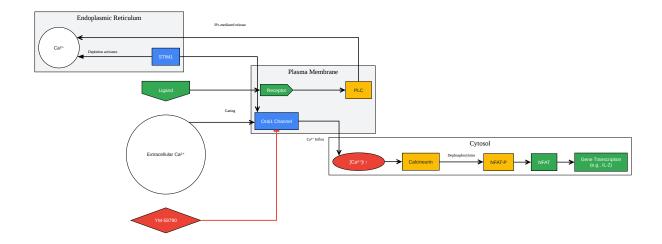
YM-58790 exerts its effects by directly blocking the Orai1 channel, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, which is the primary channel responsible for SOCE in many cell types.[1] The inhibition is highly selective for SOCE, with minimal effects on



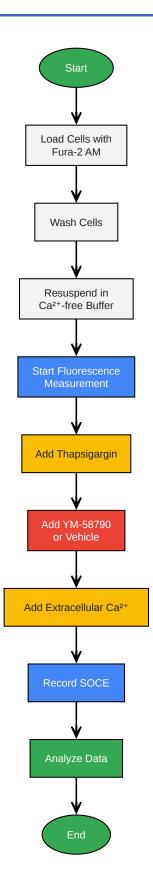
other Ca²⁺ channels or the initial release of Ca²⁺ from intracellular stores.[2] By preventing the sustained Ca²⁺ influx, **YM-58790** effectively dampens downstream signaling pathways that are dependent on this signal. A key pathway affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2) in T lymphocytes.[2][3]

Signaling Pathway of SOCE and Inhibition by YM-58790









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